4-(3-Bromopropoxy)butan-2-ol
Description
4-(3-Bromopropoxy)butan-2-ol is a brominated ether-alcohol compound characterized by a linear butan-2-ol backbone substituted with a 3-bromopropoxy group.
Properties
CAS No. |
81511-54-8 |
|---|---|
Molecular Formula |
C7H15BrO2 |
Molecular Weight |
211.10 g/mol |
IUPAC Name |
4-(3-bromopropoxy)butan-2-ol |
InChI |
InChI=1S/C7H15BrO2/c1-7(9)3-6-10-5-2-4-8/h7,9H,2-6H2,1H3 |
InChI Key |
PRVZKLVSNNERDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCCCBr)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with (R)-4-((3-Bromopropoxy)methyl)-2,2-dimethyl-1,3-dioxolane
Structural Differences :
- Target Compound : Linear butan-2-ol chain with a bromopropoxy substituent.
- Comparative Compound : Cyclic 1,3-dioxolane ring with a bromopropoxymethyl group and two methyl substituents .
Functional Implications :
- Reactivity : The dioxolane ring in the comparative compound enhances steric protection and stability, whereas the linear structure of 4-(3-Bromopropoxy)butan-2-ol may increase susceptibility to nucleophilic attack at the bromine or hydroxyl group.
- The target compound’s linearity may favor alkylation or cross-coupling reactions .
Table 1: Structural and Functional Comparison
| Property | 4-(3-Bromopropoxy)butan-2-ol | (R)-4-((3-Bromopropoxy)methyl)-2,2-dimethyl-1,3-dioxolane |
|---|---|---|
| Core Structure | Linear butan-2-ol | Cyclic 1,3-dioxolane |
| Key Functional Groups | -OH, -O-CH2CH2CH2Br | -O-CH2CH2CH2Br, dioxolane ring, -CH(CH3)2 |
| Stability | Moderate (linear chain) | High (steric protection) |
| Synthetic Utility | Alkylation/etherification intermediate | Chiral synthesis intermediates |
Structural Differences :
- Target Compound : Brominated ether-alcohol.
- Comparative Compound : Unsaturated alcohol with a phenyl group and conjugated double bond .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
